Product packaging for M-Cymene(Cat. No.:CAS No. 535-77-3)

M-Cymene

Cat. No.: B053747
CAS No.: 535-77-3
M. Wt: 134.22 g/mol
InChI Key: XCYJPXQACVEIOS-UHFFFAOYSA-N
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Description

M-Cymene (3-methylcumene), a monoterpene and isomer of the more common o- and p-cymene, is a valuable high-purity chemical reagent for advanced research applications. Its distinct meta-substitution pattern on the benzene ring, with an isopropyl group at the 1-position and a methyl group at the 3-position, confers unique steric and electronic properties that differentiate it from its isomers. This makes this compound an excellent precursor and ligand in coordination chemistry, where it facilitates the synthesis of organometallic complexes. These complexes are pivotal in developing novel catalysts for hydrocarbon transformation and polymerization processes. Furthermore, this compound serves as a critical starting material and intermediate in sophisticated organic synthesis, particularly in the construction of complex fragrances, pharmaceuticals, and advanced materials. Researchers also utilize it as a non-polar solvent for specialized reactions and in material science for studying solvation effects and as a building block for metal-organic frameworks (MOFs). Supplied as a high-purity compound, it ensures reliability and reproducibility in experimental results, making it an indispensable tool for chemists and material scientists exploring the frontiers of catalysis, synthetic methodology, and functional material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B053747 M-Cymene CAS No. 535-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-propan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3
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InChI Key

XCYJPXQACVEIOS-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C(C)C
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID2060206
Record name m-Cymene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley], Liquid
Record name m-Cymene
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Boiling Point

175 °C, 174.00 to 176.00 °C. @ 760.00 mm Hg
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Solubility

In water, 42.5 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetachloride, 0.0425 mg/mL at 25 °C
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Density

0.8610 g/cu cm at 20 °C
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Vapor Pressure

1.72 [mmHg], 1.72 mm Hg at 25 °C
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Color/Form

Liquid

CAS No.

535-77-3
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Melting Point

-63.8 °C, -63.75 °C
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Synthesis Pathways and Mechanistic Elucidations for M Cymene

Catalytic Alkylation Methodologies for M-Cymene Production

The catalytic alkylation of toluene (B28343) with propene (propylene) is a prominent industrial route for producing cymene isomers, including this compound. This process leverages Friedel-Crafts catalysis, an acid-catalyzed electrophilic substitution reaction.

Propylation of Toluene via Friedel-Crafts Catalysis for Cymene Isomer Mixtures

The Friedel-Crafts alkylation of toluene with propene or isopropyl alcohol serves as a common method for synthesizing cymene, resulting in a mixture of its ortho-, meta-, and para-isomers. flybase.orgwikipedia.orgfishersci.cafishersci.se This reaction mechanism typically involves an initial direct ortho-para attack on the toluene ring by the electrophilic propylating agent, followed by positional isomerization to yield the meta isomer. fishersci.seflybase.org

Various catalysts can facilitate this reaction. Traditional Friedel-Crafts catalysts such as iron(II) sulfate-hydrochloric acid (FeSO₄-HCl), aluminum chloride (AlCl₃), boron trifluoride (BF₃), and sulfuric acid (H₂SO₄) have been employed. wikipedia.org More recently, solid acid catalysts, particularly zeolites like mordenite, SAPO-5, and cerium-exchanged NaX zeolite, have gained preference due to their environmental advantages over corrosive liquid acids. fishersci.seflybase.orguni.lu

Regioselectivity and Isomer Distribution Control in Alkylation Processes

The Friedel-Crafts alkylation of toluene with propene inherently produces a mixture of o-, m-, and p-cymene (B1678584). flybase.orgwikipedia.org Among these, p-cymene is generally the most prevalent isomer, followed by this compound, with o-cymene (B1210590) being less common. wikidata.org Controlling the regioselectivity and the distribution of these isomers is crucial for industrial applications.

Conversely, higher reaction temperatures can favor the formation of this compound through isomerization processes. For example, studies with SAPO-5 catalysts demonstrated that this compound selectivity reached a maximum of 12.5% at 513 K. fishersci.se The acidity of the catalyst also dictates the extent of isomerization of the alkyl moiety and adherence to Markovnikov's rule during the addition process. fishersci.ca The presence of o-cymene in the product mixture is particularly noteworthy as it can inhibit the subsequent oxidation of m- and p-cymene, necessitating measures to reduce its concentration in continuous production processes. wikipedia.org

Isomerization and Dehydrogenation Approaches in this compound Synthesis

Beyond alkylation, this compound can also be synthesized through the isomerization and subsequent dehydrogenation of various terpene compounds, offering a renewable feedstock-based route.

Conversion of 3-Carene (B45970) to this compound and p-Cymene via Catalytic Isomerization and Dehydrogenation

The conversion of cyclic monoterpenes, such as 3-carene, into cymene isomers, including this compound and p-cymene, typically proceeds via a two-step mechanism involving acid-catalyzed isomerization followed by dehydrogenation. flybase.orgfishersci.canih.govfishersci.canih.govthegoodscentscompany.com The initial step involves the isomerization of the terpene to form p-menthadiene intermediates. flybase.orgfishersci.canih.govfishersci.canih.govthegoodscentscompany.com Subsequently, these intermediates undergo dehydrogenation to yield the aromatic cymene products. flybase.orgfishersci.canih.govfishersci.canih.govthegoodscentscompany.com

For 3-carene, a catalyst is essential for efficient conversion, particularly for the dehydrogenation step, and to accelerate the isomerization reaction. Without a catalyst, even at elevated temperatures (e.g., 300 °C), the conversion levels of 3-carene remain below 50%, primarily yielding various terpene isomers rather than the desired cymenes. fishersci.ca Pyrolysis of carene over ferric oxide is known to induce rearrangement, leading to p-cymene formation. nih.gov

Isomerization of Other Terpenes Leading to Cymene Isomers

A wide array of cyclic monoterpenes can serve as precursors for cymene isomers through dehydroisomerization. Key examples include α-pinene, β-pinene, limonene (B3431351), α-terpinene, γ-terpinene, and terpinolene (B10128). flybase.orgfishersci.canih.govfishersci.canih.govthegoodscentscompany.comuni.lu α-Pinene and limonene are particularly favored as renewable raw materials due to their abundance. flybase.orgfishersci.canih.govthegoodscentscompany.com

The general pathway involves an acid-catalyzed isomerization of the terpene to monocyclic p-menthadiene intermediates (e.g., α-terpinene, γ-terpinene, terpinolene), which then undergo dehydrogenation to form p-cymene. flybase.orgfishersci.canih.govfishersci.canih.govthegoodscentscompany.comuni.lu Isomerization of α-pinene can also yield bicyclic compounds like camphene (B42988) and tricyclene, as well as other monocyclic compounds such as 3-carene and o-cymene. Similarly, limonene isomerization can produce γ-terpinene, α-terpinene, and terpinolene, which are then converted to p-cymene through dehydrogenation. uni.lu

Optimization of Catalytic Conditions for Isomer Selectivity in Terpene Conversion

Optimizing catalytic conditions is crucial for achieving high yields and desired isomer selectivity in the conversion of terpenes to cymenes.

Catalyst Type: Bifunctional metal-acid catalysts are highly effective for these dehydroisomerization reactions. flybase.orgfishersci.canih.gov Silica-supported zinc oxide (ZnO/SiO₂) and cadmium oxide (CdO/SiO₂) are notable noble-metal-free catalysts that have demonstrated high efficiency, achieving 90–100% p-cymene yields from α-pinene and limonene. flybase.orgfishersci.cathegoodscentscompany.com ZnO/SiO₂ catalysts have shown stable performance for over 70 hours, while CdO/SiO₂ exhibited stability for more than 25 hours. flybase.orgfishersci.ca Other reported catalysts include palladium supported on silica (B1680970) (Pd/SiO₂), palladium-zinc on aluminum-SBA-15 (Pd-Zn/Al-SBA-15), and bulk zinc(II)-chromium(III) mixed oxides. fishersci.ca

For the isomerization step, a variety of solid acid catalysts are utilized, including acidic clays, zeolites (e.g., zeolite Y, H-FER, clinoptilolite, Pd/HZSM-5, SAPO-5), sulfated zirconia, ion exchange resins, and heteropoly acids. wikipedia.orgfishersci.canih.govfishersci.canih.govuni.lu Modifications of catalysts with metal oxides such as sodium, nickel, iron, or manganese can enhance p-cymene selectivity from limonene, although nickel catalysts are sensitive to sulfur. nih.gov An optimal acid strength in the catalyst is critical, as excessively strong acid sites can lead to undesirable side reactions like oligomerization and cracking, while overly weak sites may hinder bond cleavage or promote hydrogenation/hydrogenolysis. nih.gov Achieving an optimal balance between the catalyst's nature, content, and reaction conditions is essential for selective p-cymene production from limonene.

Temperature: Reaction temperature significantly impacts conversion and selectivity. For α-pinene dehydroisomerization over ZnO/SiO₂, a temperature of 370 °C resulted in a 90% p-cymene yield at 100% conversion. fishersci.cathegoodscentscompany.com For limonene, 325 °C over ZnO/SiO₂ yielded 100% p-cymene. fishersci.cathegoodscentscompany.com For limonene isomerization to p-cymene, temperatures around 160 °C are reported for intermediate formation, with higher temperatures (e.g., 260 °C for Pd/HZSM-5, 210 °C with microwave heating, 300–350 °C for dehydroisomerization) favoring p-cymene production. nih.govuni.lu Lower temperatures, specifically 80–100 °C, can be efficient for the isomerization and oxidation of terpinenes to p-cymene when using iron(III) catalysts. wikipedia.org Generally, increasing the reaction temperature tends to shift the equilibrium towards p-cymene production in dehydroaromatization reactions.

Reaction Time and Weight Hourly Space Velocity (WHSV): These parameters also influence reaction outcomes. For α-pinene dehydroisomerization over ZnO/SiO₂, WHSV values of 0.01–0.020 h⁻¹ are reported, while for limonene, 0.080 h⁻¹ is used. fishersci.cathegoodscentscompany.com In limonene isomerization, reaction times ranging from 30 to 1380 minutes have been investigated; a reaction time of 180 minutes was found favorable for isomer formation, while 1380 minutes was optimal for p-cymene production. uni.lu For selective isomerization of limonene to terpinolene (with minimized p-cymene formation), optimal results were observed between 3 and 4 hours.

Other Factors: While not always required for stable catalyst performance (e.g., with ZnO/SiO₂), co-feeding hydrogen can impact selectivity. fishersci.ca The addition of hydrogen can lead to lower p-cymene selectivity by increasing the hydrogenation rates on double bonds, which facilitates isomerization but hinders the reverse dehydroaromatization. The use of a buffer, such as sodium acetate, can help moderate exothermic reactions and minimize undesirable by-products during limonene isomerization. Both solvent-free conditions and the use of hydrocarbon solvents like n-dodecane have been reported. uni.lu The amount of catalyst used can also influence the required reaction temperature for efficient conversion; higher catalyst amounts may allow for lower temperatures. nih.gov

Compound Names and PubChem CIDs

Chemical Reactivity and Transformation Mechanisms of M Cymene

Electrophilic Aromatic Substitution Reactions of M-Cymene

Electrophilic Aromatic Substitution (EAS) is a pivotal class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. For this compound, the presence of the electron-donating methyl and isopropyl groups significantly activates the benzene (B151609) ring towards electrophilic attack, leading to faster reaction rates compared to benzene itself wikipedia.org. The positioning of these substituents also dictates the regioselectivity, influencing which specific carbon atoms on the ring are preferentially substituted.

Halogenation Mechanisms and Regioselective Investigations

Halogenation involves the introduction of a halogen atom (such as bromine or chlorine) onto the aromatic nucleus. This reaction typically employs a halogen molecule (e.g., Br₂ or Cl₂) in conjunction with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). The mechanism proceeds via the generation of a highly electrophilic halogen species, which then attacks the electron-rich aromatic ring to form a resonance-stabilized sigma complex (also known as a arenium ion). Subsequent deprotonation of this sigma complex restores the aromaticity, yielding the halogenated product.

Nitration Pathway Analysis and Positional Isomer Formation

Nitration is the process of introducing a nitro group (-NO₂) to an aromatic ring. For this compound, this is typically achieved using a nitrating mixture, commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

The nitronium ion then attacks the activated aromatic ring of this compound. Similar to halogenation, the regioselectivity of nitration is governed by the combined electronic and steric effects of the methyl and isopropyl groups. Both groups activate the ortho and para positions relative to themselves. Due to the meta arrangement of the methyl and isopropyl groups, there are multiple activated positions. However, the steric bulk of the isopropyl group will likely direct the incoming nitronium ion to positions that offer less steric hindrance. This typically favors positions para to the isopropyl group or ortho to the methyl group, rather than the more sterically congested positions located directly between the two alkyl substituents. Consequently, the nitration of this compound is expected to yield a mixture of positional isomers, with the major products being those where the nitro group occupies the least sterically hindered activated sites.

Sulfonation Studies and Reaction Product Characterization

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is commonly carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃). The electrophile in sulfonation is primarily sulfur trioxide (SO₃), which can be present directly or generated from concentrated sulfuric acid. The SO₃ electrophile attacks the aromatic ring, forming an intermediate that subsequently undergoes protonation to yield the aromatic sulfonic acid.

Both the methyl and isopropyl groups in this compound activate the benzene ring towards sulfonation. The regioselectivity follows similar principles to other EAS reactions, being influenced by both electronic activation and steric factors. Sulfonation is a reversible reaction, and thus, the product distribution can sometimes be influenced by thermodynamic control, potentially leading to different isomer ratios compared to kinetically controlled reactions. For p-cymene (B1678584), it has been observed that sulfonation preferentially occurs at the position ortho to the methyl group, influenced by steric considerations. By analogy, for this compound, sulfonation is anticipated to occur at the most accessible activated positions, minimizing steric repulsion from the isopropyl group.

Influence of Isopropyl Group on Regioselectivity

The isopropyl group exerts a significant influence on the regioselectivity of electrophilic aromatic substitution reactions in this compound due to its dual electronic and steric effects:

Electronic Effect: As an alkyl group, the isopropyl group is an electron-donating group (EDG). It activates the benzene ring through hyperconjugation and a positive inductive effect, increasing the electron density at the ortho and para positions relative to itself wikipedia.org. This activation makes these positions more susceptible to electrophilic attack.

Steric Effect: The isopropyl group is bulkier than a simple methyl group. This steric bulk can create significant hindrance, disfavoring electrophilic attack at the ortho positions directly adjacent to it. Consequently, even if an ortho position is electronically activated, steric repulsion may lead the electrophile to prefer a less hindered alternative, such as a para position relative to the isopropyl group, or an ortho/para position relative to the methyl group that is not sterically blocked by the isopropyl group.

Friedel-Crafts Reactions Involving this compound

Friedel-Crafts reactions constitute another important class of electrophilic aromatic substitution reactions, encompassing both alkylation and acylation wikipedia.org. These reactions are valuable for forming new carbon-carbon bonds to the aromatic ring.

Acylation Mechanisms and Substituted Product Formation

Friedel-Crafts acylation involves the introduction of an acyl group (-COR) to an aromatic ring. This reaction typically utilizes an acyl halide (e.g., acetyl chloride) or an acid anhydride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃) wikipedia.org. The mechanism begins with the reaction between the acyl halide and the Lewis acid to generate a highly electrophilic acylium ion (R-C≡O⁺). This acylium ion then attacks the activated aromatic ring of this compound.

The regioselectivity of Friedel-Crafts acylation on this compound is governed by the same principles as other EAS reactions: the activating and ortho/para-directing effects of the methyl and isopropyl groups, combined with steric considerations. The acylium ion, being a relatively bulky electrophile, will preferentially attack the less sterically hindered activated positions on the ring. The products formed from the acylation of this compound will be substituted acetophenones or other ketones, depending on the specific acyl halide employed. Due to the lack of specific detailed research findings on this compound acylation product distributions in the provided snippets, the expected outcome is based on the general understanding of directing effects and steric hindrance in Friedel-Crafts acylation of disubstituted benzenes.

Biological Activity Research and Mechanistic Investigations of M Cymene

Antimicrobial Properties and Cellular Mechanisms of Action

Antibacterial Activity Against Bacterial Strains

Research indicates that m-cymene possesses antibacterial activity. For instance, essential oil extracted from Lippia graveolens, which contains this compound as a major constituent (ranging from 17.85% to 20.30% in different populations), has demonstrated antimicrobial effects against various Gram-positive and Gram-negative bacteria. Specific bacterial strains found to be sensitive to essential oils containing this compound include Staphylococcus lutea and Vibrio cholerae. This compound is recognized for its inherent antibacterial properties or its capacity to contribute synergistically to the activity of other components within these essential oils. connectjournals.com

Table 1: Examples of Bacterial Strains Affected by this compound-Containing Essential Oils

Bacterial StrainGram StainEffect Observed (via Lippia graveolens essential oil)Source
Staphylococcus luteaGram-positiveSensitive (MIC = 125 µg/ml) connectjournals.com
Vibrio choleraeGram-negativeSensitive (MIC = 125 µg/ml, 60 µg/ml for different strains) connectjournals.com

Antifungal Effects and Inhibition Mechanisms

Beyond its antibacterial actions, this compound also contributes to antifungal effects. The essential oil of Lippia graveolens, rich in this compound, has shown activity against various fungal strains. Notable examples of fungi sensitive to this oil include Aspergillus niger and Rhizoctonia solani. connectjournals.com

Table 2: Examples of Fungal Strains Affected by this compound-Containing Essential Oils

Fungal StrainEffect Observed (via Lippia graveolens essential oil)Source
Aspergillus nigerSensitive (IC50 = 58 µg/ml) connectjournals.com
Rhizoctonia solaniSensitive (IC50 = 30 µg/ml) connectjournals.com

Membrane Disruption and Cellular Permeability Alterations

While direct, detailed mechanistic studies specifically on this compound's interaction with microbial membranes are less extensively documented in the available literature compared to its isomer, p-cymene (B1678584), the general understanding for monoterpenes like cymene compounds suggests a common mode of action. For instance, p-cymene, a closely related isomer, is known for its high affinity for microbial membranes, leading to their perturbation and expansion, and affecting their membrane potential. mdpi.comfrontiersin.org This disruption can result in altered membrane permeability, causing the leakage of intracellular components and changes in pH and ATP concentrations. mdpi.comresearchgate.netnih.gov Such effects on membrane integrity are a primary mechanism by which many monoterpenes exert their antimicrobial activity.

Research into Natural Preservative Potential

The antimicrobial properties of this compound, particularly its contribution to the efficacy of essential oils, suggest its potential as a natural preservative. While specific research on this compound as a standalone natural preservative is limited in the provided sources, the broader context of essential oils containing this compound highlights their utility in inhibiting microbial growth, which is a key aspect of natural preservation. For example, the related compound p-cymene has been explored for its potential as a food preservative, demonstrating effectiveness in inhibiting yeast growth. mdpi.com

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant capacity of this compound is an area of ongoing investigation, contributing to its potential biological benefits.

Free Radical Scavenging Mechanisms

Specific detailed research on this compound's free radical scavenging mechanisms is not extensively detailed in the provided sources. However, its isomer, p-cymene, has been shown to possess significant antioxidant properties. P-Cymene can scavenge free radicals and reduce oxidative stress, thereby preventing cellular damage. mdpi.comnih.govtandfonline.comtandfonline.comresearchgate.netacgpubs.orgresearchgate.net Studies on p-cymene have indicated its ability to reduce lipid peroxidation and nitrite (B80452) content, suggesting a protective antioxidant effect. tandfonline.comtandfonline.com Furthermore, p-cymene has been observed to increase the activity of endogenous antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), which play crucial roles in mitigating oxidative damage. tandfonline.comtandfonline.com These findings for p-cymene provide insights into potential antioxidant mechanisms that may be shared or similarly influenced by this compound due to their structural similarities as cymene isomers.

Reduction of Lipid Peroxidation and Reactive Species Formation

Research indicates that this compound exhibits antioxidant capabilities that can aid in reducing oxidative stress. smolecule.com Notably, studies have shown that this compound significantly inhibits the production of reactive oxygen species, specifically superoxide (O₂•−), with reductions of approximately 48.2% at a concentration of 10 µM. nih.govresearchgate.net Furthermore, it has been observed to significantly inhibit nitric oxide (NO) production in macrophage cell cultures. nih.govresearchgate.net While these findings suggest a role in mitigating reactive species formation, detailed studies explicitly quantifying this compound's direct impact on lipid peroxidation are not widely available.

Table 1: Effects of this compound on Reactive Species Production

Reactive SpeciesEffect of this compound (10 µM)Reference
Superoxide (O₂•−)Approximately 48.2% reduction nih.govresearchgate.net
Nitric Oxide (NO)Significant inhibition nih.govresearchgate.net

Anti-inflammatory Effects and Signal Transduction Pathway Modulation

This compound demonstrates anti-inflammatory effects through its influence on cytokine production and key signaling pathways. eybna.com

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 alpha (IL-1α). nih.govresearchgate.net Concurrently, this compound has been found to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govresearchgate.net

Table 2: Modulation of Cytokine Production by this compound

CytokineEffect of this compoundReference
TNF-αReduced production nih.govresearchgate.net
IL-1αReduced production nih.govresearchgate.net
IL-10Increased production nih.govresearchgate.net

Disruption of NF-κB and MAPK Signaling Pathways

This compound has been verified to suppress the activity of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammatory responses. nih.govresearchgate.net While NF-κB pathway modulation is established, comprehensive research detailing this compound's specific disruption of Mitogen-Activated Protein Kinase (MAPK) signaling pathways is not extensively reported in the available literature.

Interactions with Specific Biological Targets and Cellular Processes

Research indicates that this compound interacts with various biological targets, thereby influencing cellular processes related to inflammation and microbial resistance. smolecule.com Further elucidation of these specific interactions and cellular processes is an ongoing area of investigation.

Antinociceptive and Anxiolytic Activity Research

While its isomer, p-Cymene, has been investigated for its antinociceptive (pain-relieving) and anxiolytic (anxiety-reducing) activities, specific research focusing solely on the antinociceptive and anxiolytic properties of this compound is limited in the current search results. Most studies detailing these effects refer to p-Cymene. nih.govnih.govresearchgate.nettandfonline.com

Anticancer Activity Research and Antitumor Mechanisms

Research specifically and solely focusing on the anticancer activity and detailed antitumor mechanisms of this compound is not extensively documented in the available scientific literature. While its isomer, p-Cymene, and its metal complexes (such as ruthenium-p-cymene complexes) have been the subject of numerous studies investigating their cytotoxic effects on various cancer cell lines, anti-angiogenic mechanisms, and interactions with DNA and proteins, direct and specific research on this compound's role in anticancer activity remains limited in the provided context. Therefore, detailed research findings or data tables regarding this compound's specific antitumor mechanisms cannot be presented based on the current information.

Investigations into Biological Interactions and Cellular Responses

Investigations into the biological interactions and cellular responses of this compound indicate its engagement with various biological targets. Studies have shown that this compound influences cellular processes related to inflammation and microbial resistance smolecule.com. It has been reported to exhibit antimicrobial activity against a range of bacteria and fungi, suggesting its potential as a natural preservative smolecule.com. Furthermore, this compound has demonstrated antioxidant properties, which may contribute to its ability to mitigate oxidative stress within biological systems smolecule.com. Research also suggests that this compound could have applications in addressing conditions associated with inflammation and infection, owing to its observed biological activities smolecule.com. However, detailed mechanistic investigations into the precise cellular pathways and specific cellular responses triggered by this compound are not comprehensively detailed in the provided sources.

Environmental Fate, Transport, and Biodegradation of M Cymene

Atmospheric Degradation Pathways and Kinetics

The atmosphere serves as a significant compartment for the degradation of volatile organic compounds like m-cymene. Its primary removal mechanism in the troposphere involves reactions with highly reactive atmospheric species.

Reaction with Photochemically-Produced Hydroxyl Radicals

The dominant atmospheric degradation pathway for this compound is its reaction with photochemically-produced hydroxyl radicals (•OH). Hydroxyl radicals are key oxidizing agents in the troposphere, initiating the breakdown of both natural and anthropogenic organic compounds mdpi.com. The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been estimated to be 1.4 x 10⁻¹¹ cm³/molecule-sec at 25 °C, a value derived using a structure estimation method nih.gov.

Atmospheric Half-Life Estimation

The atmospheric half-life of a compound provides an indication of its persistence in the air. For this compound, based on the estimated rate constant for its reaction with hydroxyl radicals, the atmospheric half-life is approximately 24 hours. This estimation assumes an average atmospheric hydroxyl radical concentration of 5 x 10⁵ hydroxyl radicals per cm³ nih.gov. Compounds with high reactivity and short half-lives, such as this compound, degrade relatively rapidly in the atmosphere mdpi.com.

Table 1: Atmospheric Degradation Parameters for this compound

ParameterValueConditions / MethodSource
Rate Constant (OH reaction)1.4 x 10⁻¹¹ cm³/molecule-sec25 °C, Structure Estimation nih.gov
Atmospheric Half-Life (OH reaction)~24 hours5 x 10⁵ OH radicals/cm³ nih.gov

Photodegradation Potential in Air

Direct photolysis, the breakdown of a compound by direct absorption of sunlight, is generally not a significant degradation pathway for this compound in the atmosphere. This compound does not possess chromophores that absorb light at wavelengths greater than 290 nm nih.gov. Consequently, it is not anticipated to be susceptible to direct photolysis by sunlight nih.gov.

Partitioning Behavior in Environmental Compartments

Volatilization from Moist Soil and Water Surfaces

Volatilization is a crucial transport mechanism for this compound due to its physical-chemical properties. The Henry's Law constant for this compound is estimated to be 7.15 x 10⁻³ atm-cu m/mole nih.gov. This constant is derived from its vapor pressure of 1.72 mm Hg at 25 °C nih.govthegoodscentscompany.comsmolecule.com and its water solubility of 42.5 mg/L at 25 °C nih.gov. A high Henry's Law constant indicates that this compound is expected to volatilize rapidly from water surfaces nih.gov.

Table 2: Volatilization Parameters for this compound

ParameterValueConditions / BasisSource
Henry's Law Constant7.15 x 10⁻³ atm-cu m/moleDerived from Vapor Pressure & Water Solubility nih.gov
Volatilization Half-Life (Model River)3.5 hours1 m deep, 1 m/sec flow, 3 m/sec wind nih.gov
Volatilization Half-Life (Model Lake)4.6 days1 m deep, 0.05 m/sec flow, 0.5 m/sec wind nih.gov
Water Solubility42.5 mg/L25 °C nih.gov
Vapor Pressure1.72 mm Hg25 °C nih.govthegoodscentscompany.comsmolecule.com

Based on its estimated Henry's Law constant, volatilization from moist soil surfaces is also expected to occur nih.gov. Furthermore, the potential for volatilization of this compound from dry soil surfaces exists, supported by its vapor pressure nih.gov.

Distribution Modeling in Multimedia Environmental Systems

Multimedia environmental models are utilized to predict the distribution of chemicals across different environmental compartments, considering various transport and degradation processes researchgate.net. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for assessing a chemical's mobility in soil. For this compound, the Koc is estimated to be 1120 using a structure estimation method nih.gov. According to classification schemes, this Koc value suggests that this compound is expected to have low mobility in soil nih.gov.

While specific multimedia modeling results for this compound were not extensively detailed, studies on related cymene isomers, such as p-cymene (B1678584), provide insights into the general partitioning behavior of this class of compounds. Level I MacKay modeling for p-cymene indicates that a significant majority (88.4%) partitions to air, with smaller percentages distributing to soil (11.1%), water (0.321%), and sediment (0.246%) bayer.com. This general trend, where hydrocarbons and terpenes primarily partition to atmospheric air, is consistent with the properties of this compound rsc.org.

Microbial Degradation and Biotransformation Mechanisms

The microbial degradation of this compound in environmental systems is a critical aspect of its environmental fate. Research findings indicate that its aerobic biodegradation is limited under certain conditions.

Aerobic Biodegradation in Soil and Aquatic Systems

Studies on the aerobic biodegradation of this compound in environmental matrices are notably limited. A significant finding from the Japanese Ministry of International Trade and Industry (MITI) test revealed that this compound achieved 0% of its theoretical biochemical oxygen demand (BOD) over a four-week period when exposed to an activated sludge inoculum wikipedia.org. This result suggests that aerobic biodegradation may not be a prominent environmental fate process for this compound under these specific laboratory conditions wikipedia.org.

In soil, this compound is expected to exhibit low mobility, with an estimated soil organic carbon-water partitioning coefficient (Koc) of 1120 wikipedia.org. Its volatilization from moist soil surfaces is anticipated to be an important fate process, driven by an estimated Henry's Law constant of 7.15 x 10⁻³ atm-cu m/mole wikipedia.org. The potential for volatilization from dry soil surfaces also exists, based on its vapor pressure wikipedia.org.

In aquatic systems, this compound is expected to adsorb to suspended solids and sediments due to its estimated Koc value wikipedia.org. Volatilization from water surfaces is projected to be a rapid process, with estimated volatilization half-lives of approximately 3.5 hours for a model river and 4.6 days for a model lake wikipedia.org. Furthermore, this compound demonstrates a high potential for bioconcentration in aquatic organisms, with bioconcentration factor (BCF) values in carp (B13450389) ranging from 357 to 718 wikipedia.org. Hydrolysis is not expected to be a significant environmental fate process for this compound, as it lacks functional groups prone to hydrolysis under environmental conditions wikipedia.org.

The environmental partitioning of this compound is summarized in the following table:

Environmental CompartmentEstimated Partitioning/Fate ProcessData Source
SoilLow mobility (Koc: 1120) wikipedia.org
Volatilization from moist/dry surfaces wikipedia.org
Aquatic SystemsAdsorption to suspended solids/sediment wikipedia.org
Rapid volatilization (River t½: 3.5 hrs, Lake t½: 4.6 days) wikipedia.org
High bioconcentration (Carp BCF: 357-718) wikipedia.org
Biodegradation (Aerobic)0% Theoretical BOD in 4 weeks (MITI test) wikipedia.org

Identification of Microbial Catabolic Pathways (e.g., p-Cymene and p-Cumate (B1230055) Pathways)

While the degradation pathways for its isomer, p-Cymene, are well-characterized in various microorganisms, specific aerobic catabolic pathways for this compound are not extensively documented in the scientific literature. The p-Cymene peripheral pathway, for instance, has been studied in detail in bacteria such as Pseudomonas putida F1 and Burkholderia xenovorans LB400 wikipedia.org. This pathway typically involves the initial hydroxylation of the p-Cymene methyl group by a monooxygenase (e.g., p-Cymene monooxygenase CymA), followed by oxidation of the resulting p-cumic alcohol to p-cumic aldehyde and then to p-cumate wikipedia.org. The p-cumate is subsequently degraded via a central pathway, often involving 2,3-dihydroxy-p-cumate, which leads to tricarboxylic acid (TCA) cycle precursors wikipedia.org.

Stress Response and Biofilm Formation Modulation in Degrading Microorganisms

Research into the stress response and biofilm formation modulation in microorganisms specifically degrading this compound is scarce. Most available studies in this domain focus on p-Cymene. For example, exposure to p-Cymene has been shown to induce a stress response in Burkholderia xenovorans LB400, characterized by the upregulation of molecular chaperones (DnaK, GroEL, ClpB) and oxidative stress proteins (Ohr, AhpC, CopA) wikipedia.orgwikipedia.org. This response indicates that p-Cymene can act as a stressor to bacterial cells wikipedia.org. Additionally, p-Cymene has been observed to reduce biofilm formation in B. xenovorans LB400, potentially linked to a decrease in diguanylate cyclase protein levels wikipedia.orgontosight.ai.

Given the structural differences between this compound and p-Cymene, it is not appropriate to directly extrapolate these findings to this compound without specific experimental evidence. Therefore, further research is needed to understand how this compound influences the stress response and biofilm formation capabilities of microorganisms involved in its potential degradation.

This compound as an Environmental Marker Compound

This compound's presence in the environment can serve as an indicator for specific sources of pollution, making it a valuable environmental marker compound.

Source Attribution in Environmental Pollution Studies

This compound can be utilized as a marker compound in environmental monitoring studies to attribute sources of pollution nih.gov. Its detection in air, water, or soil samples can indicate contamination originating from industrial activities, particularly those involving petroleum refining or paint production nih.gov.

The natural occurrence of this compound, however, is a subject of differing views in the scientific literature. Some sources classify this compound as an "artifact" not naturally occurring in essential oils, in contrast to p-Cymene which is widely found in plants thegoodscentscompany.comfishersci.sefishersci.ie. Conversely, other reports indicate the natural presence of this compound in the essential oils of certain plant species, including Boswellia dalzielii, Tagetes erecta, Acalypha segetalis, and Eucalyptus torelliana wikipedia.org. This dichotomy highlights the importance of considering both natural and anthropogenic sources when using this compound for source attribution in environmental pollution investigations.

Monitoring in Air, Water, and Soil Samples

Monitoring the presence of this compound in various environmental matrices is crucial for assessing its distribution and potential impact. This compound can be monitored in air, water, and soil samples nih.gov.

Common analytical techniques employed for the detection and quantification of volatile organic compounds (VOCs), including this compound, in environmental samples include Gas Chromatography-Mass Spectrometry (GC-MS) wikipedia.org. Other gas chromatography-based methods such as Gas Chromatography/Flame Ionization Detector (GC/FID), Gas Chromatography/Flame Photometric Detector (GC/FPD), and Gas Chromatography/Thermal Conductivity Detector (GC/TCD) are also applicable for monitoring VOCs in air, water, and soil norman-network.comperflavory.com. These methods enable the identification and quantification of this compound, providing valuable data for environmental assessments.

Adsorption Studies for Environmental Remediation

Adsorption is a widely recognized and effective technique for the remediation of various organic pollutants from environmental matrices, including water and air. This process involves the adherence of pollutant molecules (adsorbate) onto the surface of a solid material (adsorbent) through physical or chemical interactions. For this compound, a volatile organic compound, adsorption studies have explored the efficacy of different materials, including activated carbon, zeolites, and clay minerals.

Activated Carbon Adsorption Activated carbon (AC) is a highly porous material extensively used in environmental remediation due to its large surface area and versatile adsorption properties. Its effectiveness stems from its ability to adsorb non-polar and weakly polar organic molecules utp.edu.my. Studies on activated carbon have indicated its potential for adsorbing various organic compounds, including this compound, with adsorption capacity parameters typically described by models such as Freundlich or Langmuir isotherms scribd.comd-nb.infogerryowood.com. Factors influencing the adsorption capacity of activated carbon include temperature, humidity, pollutant concentration, molecular weight, vapor pressure, and polarity of the adsorbate uliege.be. Generally, lower temperatures, higher pressures, and higher concentrations of the adsorbate tend to enhance adsorption capacity uliege.be. While this compound is listed among compounds for which activated carbon adsorption capacity parameters exist in some literature scribd.com, specific quantitative data, such as Langmuir maximum adsorption capacities (Qmax) or Freundlich constants (K, 1/n) for this compound in environmental remediation contexts, were not directly retrievable in tabular format from the current search results.

Zeolite Adsorption Zeolites, as molecular sieves, possess unique crystalline structures with well-defined pores and high surface areas, making them suitable adsorbents journalssystem.commdpi.com. Research indicates that zeolites can selectively adsorb and separate isomers, including this compound from mixtures with p-Cymene google.comgoogle.com. For instance, type X or Y zeolites, such as 13X exchanged with barium and potassium salts, have been identified for the selective sorption of cymene isomers in liquid phase mixtures google.com. The adsorption behavior of this compound on zeolites is influenced by the zeolite's structure, as well as its physical and chemical properties mdpi.com. Studies involving similar aromatic hydrocarbons, like m-xylene, show preferential adsorption in zeolites where the molecules fit tightly within channel intersections, such as MFI-type and MEL-type zeolites acs.org. While specific quantitative adsorption capacities for this compound in environmental remediation scenarios are not extensively detailed in the provided snippets, the principle of selective adsorption by zeolites suggests their utility in separating this compound from complex environmental matrices.

Clay Mineral Adsorption Clay minerals, particularly those with layered structures like montmorillonite (B579905), also exhibit adsorption capabilities for organic compounds uliege.bedergipark.org.tr. These materials offer high surface areas and cation exchange capacities, which can be modified to enhance their adsorptive properties uliege.bedergipark.org.tr. Adsorption studies involving essential oil components, including this compound, on sodium-modified bentonite (B74815) (a type of montmorillonite clay) have been conducted using methods like evaporation/adsorption uliege.beacademicjournals.org. These studies suggest that the adsorption process is influenced by factors such as the solid-liquid ratio and the competitive presence of other compounds in a mixture academicjournals.org. The adsorption mechanism on clay minerals can involve interactions with hydroxyl groups on the clay surface and hydrogen bonding between adsorbed molecules uliege.be. Although the research indicates this compound adsorption on clay minerals, detailed quantitative data on adsorption capacities for environmental remediation purposes were not explicitly available in the current search results.

Nanomaterial Adsorption Emerging research also explores novel nanomaterials for the adsorption of various pollutants. For this compound, studies on hex-star arsenene nanosheets have investigated its adsorption behavior. These computational studies, based on density functional theory (DFT), indicate that this compound undergoes physisorption on these nanosheets acs.orgscispace.com. Physisorption suggests a reversible adsorption process, which could be advantageous for adsorbent regeneration in remediation applications. While these studies highlight the potential of new materials for this compound detection and removal, specific quantitative adsorption data for environmental remediation applications are still in the early stages of research.

Summary of Adsorbent Characteristics and Findings for this compound and Related Compounds

Adsorbent TypeKey Characteristics for AdsorptionFindings for this compound / Related Compounds
Activated CarbonHigh surface area, porous, non-polar surface, effective for non-polar/weakly polar organics. utp.edu.myuliege.beListed among compounds for which adsorption capacity parameters exist; influenced by temperature, concentration, molecular weight. scribd.comuliege.be
ZeolitesCrystalline, molecular sieving effect, selective adsorption based on pore size and shape. journalssystem.commdpi.comUsed for selective separation of this compound from p-Cymene; adsorption influenced by zeolite structure. mdpi.comgoogle.comgoogle.comacs.org
Clay MineralsLayered structure, high surface area, cation exchange capacity, modifiable. uliege.bedergipark.org.trAdsorbs this compound and other essential oil components; adsorption dependent on solid-liquid ratio and competition. uliege.beacademicjournals.org
NanomaterialsHigh surface-to-volume ratio, novel properties.Hex-star arsenene nanosheets show physisorption of this compound. acs.orgscispace.com

Advanced Analytical Methodologies for M Cymene Characterization and Quantification

Spectroscopic Approaches in M-Cymene Analysis

UV-Vis, IR, and NMR Spectroscopy for Structural Elucidation

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) are indispensable for the structural elucidation of this compound and related compounds. These methods provide complementary information about the electronic transitions, vibrational modes, and nuclear environments within the molecule, respectively.

UV-Vis Spectroscopy : UV-Vis spectroscopy is employed to analyze the electronic transitions within this compound's aromatic ring system. For p-cymene (B1678584), a related isomer, UV spectra have been obtained in the range of 200–400 nm to determine the wavelength of greatest absorptivity, a principle applicable to this compound due to its similar chromophore. oup.com This technique helps in identifying the presence of aromatic systems and conjugated double bonds.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used for determining the molecular weight of compounds and elucidating their structural features through fragmentation analysis. In the context of this compound, electron ionization (EI) MS typically produces a molecular ion peak (M⁺) corresponding to its molecular weight (134.22 g/mol for C₁₀H₁₄). uni.lu

The fragmentation pattern of this compound in MS provides characteristic ions that aid in its identification. Similar to other monoterpene hydrocarbons, cymenes often exhibit common fragment ions, such as M-15 (loss of a methyl group) and M-43 (loss of an isopropyl group). researchgate.net For instance, in the mass spectrum of cumene (B47948) (isopropylbenzene), the loss of a methyl group leads to a prominent m/z 105 ion, which is often the base peak. docbrown.info This principle applies to cymenes where the isopropyl group is present. The specific arrangement of the methyl and isopropyl groups on the benzene (B151609) ring influences the relative intensities of these fragments and can help differentiate isomers. GC-MS is a widely used technique for the qualitative and quantitative analysis of this compound in various samples, allowing for the identification of numerous constituents in complex mixtures. mdpi.comnih.govnih.gov

FT-Raman Spectroscopy in Related Terpene Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a vibrational spectroscopic technique that complements IR spectroscopy, providing information on molecular vibrations and rotations. It is particularly useful for the analysis of terpenes and essential oils, offering a non-destructive and rapid method for characterization. nih.govresearchgate.netuwu.ac.lksciencepublishinggroup.comresearchgate.net

Studies have shown that FT-Raman can recognize the principal components of an essential oil, with Raman intensities correlating well with specific terpenes. nih.govresearchgate.net This allows for the discrimination between essential oils based on their main components, which belong to different classes of compounds. nih.gov For instance, FT-Raman spectra of pure compounds like p-cymene have been studied, demonstrating its utility in identifying and quantifying major components in essential oils. researchgate.net Specific characteristic bands in the Raman spectrum can be correlated to the presence and concentration of particular constituents. researchgate.net This technique is valuable for the rapid identification and characterization of phytochemicals, including terpenoids, in plant materials, as it requires minimal sample preparation. uwu.ac.lk

Method Validation and Quality Control in this compound Analysis

Method validation is a critical process to confirm that an analytical method is reproducible, reliable, and fit for its intended purpose, ensuring accurate and dependable results for quality control. oup.comnih.govresearchgate.net For the analysis of this compound, validation typically involves assessing several key parameters:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix. oup.comnih.govresearchgate.net For instance, in nanoemulsions, selectivity is evaluated by analyzing chromatograms to investigate potential interference from matrix components. oup.com

Linearity : Demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. This is typically evaluated by analyzing a series of solutions with varying concentrations and plotting a calibration curve. Good linearity is indicated by a correlation coefficient (R²) greater than 0.999. oup.comnih.govresearchgate.netcabidigitallibrary.org

Accuracy : Measures the closeness of agreement between the test results and the true value. It is often assessed through recovery studies by adding known amounts of the analyte to a sample matrix and determining the percentage recovered. Recovery rates typically range from 98% to 102%. oup.comnih.govresearchgate.netcabidigitallibrary.org

Precision : Assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision). Relative Standard Deviation (RSD) values of less than 2% are generally accepted as criteria for good precision. oup.comnih.govresearchgate.netcabidigitallibrary.org

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. researchgate.netcabidigitallibrary.org

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. researchgate.netcabidigitallibrary.org

Robustness : Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. oup.com

Quality control (QC) practices are essential to ensure the ongoing reliability of the validated method. This includes confirming the performance of the analytical instrument or method by analyzing quality control samples, which are stable materials representative of the samples being analyzed. Established quality assurance/quality control (QA/QC) protocols within a testing facility are acceptable if they confirm the validity of test results.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria (Examples)
SpecificityAbility to measure analyte without interferenceNo interference from matrix components oup.com
LinearityProportionality of response to concentrationR² > 0.999 oup.comnih.govcabidigitallibrary.org
AccuracyCloseness to true value98-102% Recovery oup.comnih.govcabidigitallibrary.org
Precision (RSD)Repeatability and reproducibility of measurements≤ 2% (Intra-day, Inter-day) oup.comnih.govcabidigitallibrary.org
LODLowest detectable concentrationCalculated based on signal-to-noise cabidigitallibrary.org
LOQLowest quantifiable concentrationCalculated based on signal-to-noise cabidigitallibrary.org
RobustnessInsensitivity to small parameter variationsMethod remains stable oup.com

Applications in Complex Matrices (e.g., Essential Oils, Nanoemulsions, Biogas, Biological Samples)

This compound, as a volatile organic compound, is found in various complex matrices, necessitating specialized analytical approaches for its characterization and quantification.

Essential Oils : this compound is a common constituent of many essential oils, including those from oregano and thyme. mdpi.comtheses.czresearchgate.netudl.cat Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant technique for analyzing essential oils, allowing for the identification and quantification of this compound alongside numerous other components. mdpi.comnih.govnih.gov Challenges in essential oil analysis include their high viscosity, which may require dilution, and the complexity of the matrix, which can complicate the detection of trace aroma components. shimadzu.com Solid-phase extraction (SPE) can be employed for the selective fractionation of essential oil constituents, including this compound, from plant materials, simplifying the analytical process. umcs.pl

Nanoemulsions : Nanoemulsions are increasingly used as delivery systems for volatile compounds like p-cymene and myrcene, as they can prevent volatilization and improve stability. oup.com High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the quantification of monoterpenoids, including p-cymene, in nanoemulsions. oup.com These methods demonstrate high sensitivity, specificity, and accuracy, even in the presence of the complex nanoemulsion matrix. oup.com GC-MS is also utilized for the analysis of essential oils within nanoemulsion formulations. plos.orgresearchgate.net

Biogas : While this compound is a volatile organic compound, specific detailed research findings on its direct application or quantification in biogas matrices were not extensively covered in the provided search results. However, the general principles of VOC analysis, particularly using techniques like SIFT-MS, could be applicable for monitoring trace compounds in gaseous matrices such as biogas.

Biological Samples : The analysis of this compound and related compounds in biological samples is relevant in various fields, including human health and environmental monitoring. SIFT-MS, with its ability to analyze VOCs in the gas phase, has applications in analyzing human breath. rsc.org Furthermore, studies on organometallic complexes containing p-cymene have explored their stability and interactions in biological model systems, such as cell culture media and human whole blood, using advanced techniques like X-ray absorption spectroscopy. rsc.org This indicates the potential for analytical methods to assess this compound's presence or metabolites in biological contexts.

Theoretical and Computational Studies of M Cymene

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to investigate the electronic structure and properties of molecules. For m-cymene, DFT calculations provide detailed information about its molecular geometry, electronic distribution, and reactivity.

DFT calculations are routinely used to optimize the molecular geometry of this compound, determining its most stable three-dimensional arrangement. This involves finding the energy minima on the potential energy surface, where all forces on the atoms are zero rsc.orgresearchgate.net. Optimized structures provide crucial parameters such as bond lengths and angles, which can be compared with experimental X-ray diffraction data for validation tandfonline.com. For instance, in studies involving p-cymene (B1678584) (an isomer of this compound) as a ligand in metal complexes, DFT has been used to optimize geometries and compare calculated bond lengths and angles with experimental data, showing good agreement despite differences between solid-state experimental data and gas-phase theoretical computations tandfonline.com. No imaginary frequencies are found for optimized geometries, indicating true energy minima rsc.org.

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of DFT studies for predicting molecular reactivity science.govdergipark.org.trsapub.org. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's chemical stability and reactivity tandfonline.comresearchgate.net. A larger HOMO-LUMO gap generally signifies greater molecular stability and reduced reactivity, as more energy is required for electronic transitions .

For this compound, HOMO-LUMO analysis helps to identify the regions within the molecule that are most likely to donate or accept electrons during a chemical reaction science.govdergipark.org.trconicet.gov.ar. The HOMO represents the electron-donating ability, while the LUMO signifies the electron-accepting ability pku.edu.cn. Studies comparing this compound with other monoterpenes have shown its reactivity relative to others based on HOMO energies mdpi.comresearchgate.net. For example, p-cymene (an isomer) has been found to have a greater HOMO-LUMO energy difference compared to some other molecules like thymol (B1683141), carvacrol (B1668589), and methyl carvacrol, suggesting it is more stable .

Beyond FMO analysis, DFT provides a framework for calculating various global and local reactivity descriptors that quantify a molecule's chemical behavior scm.comresearchgate.netdergipark.org.tr.

Chemical Potential (μ): This descriptor indicates the tendency of electrons to flow from one system to another. A high chemical potential suggests a strong electron acceptor, while a low chemical potential characterizes strong electron donors mdpi.com.

Chemical Hardness (η) and Softness (S): Chemical hardness measures a system's resistance to a change in its electron count, while softness is its inverse researchgate.netmdpi.com. Molecules with high hardness are less polarizable and less reactive, whereas soft molecules are more prone to chemical reactions tandfonline.com. For instance, p-cymene has been noted to have low softness, indicating it is less likely to gain or lose electrons .

Electrophilicity Index (ω): This index quantifies the electrophilic power of a molecule, describing the measure of energy reduction resulting from the flow of electrons between a donor and an acceptor science.govmdpi.com. A higher electrophilicity index indicates a stronger electrophile science.govmdpi.com. For example, p-cymene has been identified as the most electrophilic among p-cymene, thymol, carvacrol, and methyl carvacrol in one study, although it was generally considered weakly electrophilic in that context .

These descriptors provide a comprehensive understanding of this compound's intrinsic reactivity, indicating its propensity to participate in various chemical transformations.

The following table summarizes some conceptual DFT parameters for p-cymene as found in literature:

ParameterValue (eV)Reference
HOMO Energy (E_HOMO)-6.37568
LUMO Energy (E_LUMO)-0.15068
Energy Gap (E_LUMO - E_HOMO)6.22499
Chemical Potential (μ)-3.26318
Chemical Hardness (η)3.1125
Electrophilicity Index (ω)0.855291

DFT calculations are instrumental in assessing the energetic feasibility of proposed reaction pathways involving this compound researchgate.netrsc.orgrsc.orgresearchgate.netzacros.orgmdpi.com. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine activation energies and reaction enthalpies, thereby predicting the most favorable reaction routes zacros.orgacs.org. For example, DFT calculations have confirmed the feasibility of suggested reaction pathways for cymene isomers in ion-molecule reactions, demonstrating that proton transfer reactions were exothermic for ortho-, meta-, and para-isomers of cymene researchgate.netrsc.org. These studies can also reveal the stability of various intermediates formed during reactions rsc.orgpnas.org.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Molecular Docking Studies and Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound together to form a stable complex dergipark.org.tr. This method is particularly valuable for understanding intermolecular interactions and predicting binding affinities.

Molecular docking studies involving this compound aim to predict its binding energies and modes of interaction with various biological receptors researcher.liferesearchgate.net. This is crucial for understanding potential biological activities, even though this article strictly excludes dosage/administration and safety/adverse effect profiles. These studies can identify specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex nih.gov. For instance, molecular docking has been employed to investigate the interactions of p-cymene (an isomer) with virulent proteins of Streptococcus mutans, providing insights into its binding affinities researchgate.net. Similarly, studies on osmium(II)-cymene complexes have utilized molecular docking to investigate intermolecular and intramolecular interactions and predict binding energies with different receptors researcher.liferesearchgate.netsemanticscholar.org.

The data obtained from molecular docking studies can predict significant differences in binding energy across various receptors, offering a computational basis for understanding the compound's potential interactions at a molecular level researcher.life.

Interaction Mechanisms with DNA Model Compounds

Computational and theoretical studies have investigated the interaction mechanisms of cymene-containing complexes with DNA model compounds, primarily focusing on ruthenium(II) and osmium(II)-cymene complexes. These studies often employ methods such as X-ray crystallography, spectroscopy, and molecular docking alongside computational techniques like DFT. researchgate.netnih.govresearcher.life

For instance, investigations into osmium(II)-cymene oxalato complexes with aryl phosphine (B1218219) and aryl phosphonium (B103445) assemblies have utilized molecular docking (MD) to predict significant differences in binding energy across various receptors. In vitro DNA-binding studies, supported by UV-Vis spectroscopy, have indicated that these complexes can bind with DNA through an intercalation approach. researchgate.netnih.gov DFT calculations have been employed to determine optimized molecular geometries, frontier molecular orbital (FMO) energies (E_HOMO and E_LUMO), global electrophilicity index (ω), chemical hardness (η), chemical potential (µ), and the energy band gap (E_HOMO–E_LUMO), with computed structural parameters showing good agreement with experimental X-ray diffraction data. researchgate.netnih.govresearcher.life

Similarly, ruthenium(II) arene complexes, including those with a p-cymene ligand, have been studied for their DNA-binding capabilities. Theoretical calculations for these complexes have shown a strong preference for replacing water molecules with guanine, and the aromatic system's plane can adjust to facilitate non-classical interaction modes with DNA. nih.gov The extension of the aromatic component of diamine ligands in these complexes has been observed to dramatically increase their calf thymus DNA (CT-DNA) binding, which is attributed to the interactions of extended π-electron systems with DNA through stacking, intercalation, and/or minor groove binding. nih.gov

Adsorption Mechanism Studies on Nanomaterials

Computational studies, particularly those utilizing DFT, have explored the adsorption mechanisms of this compound on various nanomaterials, including arsenene nanosheets. The hex-star arsenene nanosheet (hex-star AsNS) has been investigated as a base material for sensing this compound. researchgate.nettandfonline.com

Research indicates that hex-star AsNS is structurally stable and possesses a semiconductor state with an energy band gap of 1.033 eV. tandfonline.com Upon this compound adsorption, changes in the band structure and projected density of states (PDOS) spectrum of hex-star AsNS have been observed. tandfonline.com The studies reveal that the adsorption of this compound on hex-star AsNS occurs via physisorption, suggesting its potential as an emerging material for the detection of this compound molecules. researchgate.nettandfonline.com

The interaction of molecules with nanomaterials like carbon nanotubes (CNTs) and metal oxide nanomaterials is influenced by factors such as surface energy, defects, sorption/desorption ability, and electronic band structure. mdpi.comnih.govresearchgate.net DFT calculations are commonly used to understand these interactions, including adsorption energies and charge transfer. researchgate.netmdpi.comaps.org

Computational Analysis of Isomeric Effects and Ortho-Effect Phenomena

Computational analysis has been extensively applied to understand the isomeric effects and ortho-effect phenomena in cymene and related aromatic compounds. The three geometric isomers of cymene are ortho-, meta-, and para-cymene, with p-cymene being the most common natural isomer. wikipedia.org

DFT calculations have been used to determine the total energy and Gibbs free energy of cymene isomers, and the calculated isomer populations have shown good agreement with experimental concentrations at thermodynamic equilibrium. researchgate.net For instance, at 200 °C, the thermodynamic equilibrium mixture of cymenes is approximately 4.5% ortho-, 64.51% meta-, and 30.99% para-cymene. researchgate.net

The ortho-effect, which describes the enhanced reactivity of ortho-substituted isomers compared to meta- and para-isomers, has been a subject of computational investigation, particularly in oxidation reactions. osti.gov In the context of cymene oxidation, studies have shown that o-cymene (B1210590) exhibits significant chain-propagation at lower temperatures (below 700 K) due to the proximity of its alkyl substituents, which facilitates the formation of 6- and 7-membered-ring transition states in the formation of hydroperoxyalkyl (QOOH) intermediates from alkylperoxy radicals (ROO). osti.gov This effect diminishes with increasing temperature, and above 650 K, the chain-propagation kinetics of all three cymene isomers tend to converge. osti.gov

DFT calculations have also been used to study the ion-molecule reactions of cymene isomers with various reagent ions, providing insights into their differing chemistry. For example, proton transfer reactions with H₃O⁺ are exothermic for all isomers, with varying exothermicity (30 kJ mol⁻¹ for ortho-, 22 kJ mol⁻¹ for meta-, and 44 kJ mol⁻¹ for para-isomers). rsc.org Differences in product ion branching ratios, which can be used for approximate isomer identification, are also explained by resonance stabilization of the transition intermediate. rsc.org

Conformational Analysis and Stability Profiling

Conformational analysis and stability profiling of this compound and related molecules are crucial for understanding their molecular behavior and properties. Computational methods, particularly DFT, are widely employed for these studies. researchgate.netresearchgate.netarxiv.org

DFT calculations are used to optimize molecular geometries, determine energy minima conformations, and calculate frontier molecular orbital (FMO) energy levels. arxiv.orgmdpi.com For example, the stability of p-cymene has been compared to other molecules like thymol and carvacrol. The calculated dipole moment value of p-cymene (1.4992 D) is higher than that of thymol, carvacrol, and methyl carvacrol, which is indicative of its relative stability. Furthermore, p-cymene exhibits a larger HOMO-LUMO energy difference compared to these molecules, suggesting higher molecular stability and reduced reactivity.

Conformational analysis involves identifying and characterizing different conformers (spatial arrangements of atoms that can be interconverted by rotation about single bonds) and their relative stabilities. researchgate.netnih.gov Studies often involve potential energy surface (PES) scans to find stable conformers and to investigate the energy barriers between them. researchgate.net Natural bond orbital (NBO) analysis can be utilized to understand the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net Molecular electrostatic potential (MEP) diagrams provide insights into charge density distribution and sites of chemical reactivity. researchgate.net

In the context of metal complexes containing p-cymene ligands, DFT calculations are used to elucidate electronic and geometrical features and bonding nature, including the role of weak interactions like C-H···π and H-bonding in stabilizing the crystal environment. mdpi.com The rotation of the p-cymene ligand, leading to axial chirality, and its impact on the stability of complexes, has also been investigated computationally, with estimated energy barriers for rotation. rsc.org

Catalysis Research Involving M Cymene As a Ligand or Substrate

Catalytic Transformations Yielding M-Cymene

Role of Acid and Metallic Sites in Catalytic Conversion

The catalytic conversion processes related to this compound often involve reactions where it is either a product or a reactant. The influence of acid and metallic sites is crucial in these transformations.

For the synthesis of cymenes, including this compound, from precursors, dual-functional catalysts are frequently employed. For instance, the alkylation of toluene (B28343) with propylene, a common industrial route for producing cymenes, occurs in the presence of isomerization-active Friedel-Crafts catalysts. This process typically yields a mixture of ortho-, meta-, and para-isomers, with this compound sometimes forming a significant proportion (65–70%) of the total cymenes produced. wikipedia.orgorgsyn.orgnih.gov

Another relevant example, though predominantly discussed for p-Cymene (B1678584), is the conversion of terpenes like limonene (B3431351) and alpha-pinene. These conversions involve a two-step mechanism: isomerization on acidic sites and subsequent dehydrogenation/aromatization on metallic sites. Acid sites facilitate the initial isomerization of the terpene precursors, while metallic sites (e.g., Cr₂O₃, CuO, ZnO, ZrO₂, MgO, La₂O₃, TiO₂, Pd, Pt, Zn-Cr) promote the dehydrogenation step to form aromatic cymenes. thegoodscentscompany.comrsc.orggoogle.comgoogle.comgoogle.com While these studies often highlight the production of p-Cymene due to its natural abundance and industrial relevance, the underlying principles of acid and metallic site functionality are broadly applicable to the formation of aromatic cymene structures.

Development of Green Catalytic Pathways for this compound Precursors

The development of green catalytic pathways for this compound precursors is aligned with the broader goal of utilizing renewable resources for chemical production. One notable green pathway involves the use of 3-carene (B45970), a naturally occurring terpene, as a precursor.

Research indicates that 3-carene can be isomerized into a mixture containing both p-Cymene and this compound under catalytic conditions. This transformation is achieved using supported catalysts that incorporate metals such as platinum (Pt), palladium (Pd), or nickel (Ni). For example, catalysts like Pt-Al₂O₃, Pt-C, Pd-C, or Ni-Al₂O₃ have been successfully employed to convert 3-carene into a mixture of these cymene isomers. This approach leverages bio-based feedstocks, contributing to more sustainable chemical processes.

Table 1: Catalytic Systems for this compound Precursor Conversion

PrecursorCatalyst Type (Key Sites)Reaction TypeProducts (including this compound)Reference
Toluene + PropyleneFriedel-Crafts (Acidic)AlkylationMixture of Cymene Isomers (65-70% this compound) wikipedia.orgorgsyn.orgnih.gov
3-CarenePt, Pd, or Ni supported catalystsIsomerization, DehydrogenationMixture of p-Cymene and this compound

This compound as a Substrate in Oxidation Catalysis

This compound can serve as a substrate in oxidation catalysis, leading to the formation of various aromatic derivatives. The oxidation of cymenes, which includes this compound, can yield corresponding aromatic aldehydes and acids.

One method involves vapor phase oxidation over vanadium pentoxide (V₂O₅) or a combination of V₂O₅ and titanium dioxide (TiO₂) catalysts. Under appropriate conditions, this process can convert o-, m-, and p-cymenes into their respective toluic acids and phthalic acids. The oxidation can be a multi-step process, potentially involving a gas-phase oxidation with air or molecular oxygen in the presence of a V₂O₅-containing catalyst, followed by a liquid-phase oxidation step utilizing cobalt (Co), manganese (Mn), and bromine (Br) catalysts.

Historically, the catalytic oxidation of a mixture of a cymene and a menthane in the liquid phase with molecular oxygen has been demonstrated using catalytically active heavy metal compounds, such as oxides, hydroxides, and carboxylic acid salts of metals like lead and manganese. This reaction yields a range of oxygenated products, including alcohols, aldehydes, ketones, and acids. These findings indicate that this compound, as a cymene isomer, is amenable to catalytic oxidation for the production of valuable chemical intermediates.

Compound Names and PubChem CIDs

Synthesis and Advanced Applications of M Cymene Derivatives in Research

Design and Synthesis of M-Cymene Analogs and Oxygenated Derivatives

The synthesis of this compound analogs and oxygenated derivatives is a crucial area of research, enabling the exploration of new compounds with diverse applications. These synthetic efforts often involve modifying the basic this compound structure to introduce various functional groups.

Preparation of Methoxy-p-Cymene Derivatives

The preparation of methoxy-p-cymene derivatives, such as 2,5-dimethoxy-p-cymene (B3047890) (also known as thymohydroquinone (B1683140) dimethyl ether), can be achieved through various synthetic routes. One method involves starting from carvacrol (B1668589), followed by aromatic halogenation, nucleophilic substitution with sodium methoxide, and Williamson ether synthesis using methyl iodide wikipedia.org. These derivatives are found naturally in the essential oils of certain plants, such as Ayapana triplinervis and Apium leptophyllum, and exhibit antifungal, antibacterial, and insecticidal properties wikipedia.org.

Research has also identified new oxygenated methoxy-p-cymene derivatives from natural sources like Doronicum columnae essential oil. These include esters of 2-methoxycuminol, 6-methoxythymol, and 6-hydroxythymyl methyl ether, as well as methyl 3-methoxycuminate. Their identification was often facilitated by synthetic efforts due to their low abundance and structural similarity within complex natural mixtures mdpi.comresearchgate.net.

Synthesis of Thymoquinone (B1682898) and Carvacrol Related Structures from Cymene Precursors

Thymoquinone and carvacrol are important monoterpenoids that can be synthesized from cymene precursors. The natural biosynthetic pathway for thymoquinone typically involves geranyl diphosphate (B83284) as a precursor, which leads to γ-terpinene, then p-cymene (B1678584), followed by carvacrol, and ultimately thymoquinone through oxidation nih.govcabidigitallibrary.org. Similarly, carvacrol is biosynthesized from γ-terpinene via aromatization to p-cymene and subsequent hydroxylation researchgate.netresearchgate.net.

Synthetic preparation of thymoquinone can also be achieved by the sulfonation and oxidation of thymol (B1683141) and carvacrol cabidigitallibrary.org. For carvacrol, a method exists for its preparation from p-cymene by direct air oxidation in the presence of a copper catalyst and a tetramethyl piperidine (B6355638) oxide cocatalyst google.com.

Structure-Activity Relationship Studies for Sensory and Biological Profiles

Understanding the relationship between the chemical structure of this compound derivatives and their sensory or biological activities is crucial for designing compounds with desired properties.

Olfactory Property Elucidation and Structure-Odor Correlation

Studies have investigated the olfactory properties of oxygenated, aromatic monoterpenoids derived from p-cymene, including thymoquinone and carvacrol nih.gov. Thymoquinone has been noted for its unique "pencil-like" odor, contributing to cedar-like scents nih.gov. Carvacrol and thymol are structurally related odorants found in plants like thyme and oregano, significantly influencing their aroma nih.gov. Research has synthesized various derivatives to systematically elucidate their sensory profiles and link specific odor characters (e.g., thyme-like, oregano-like, pencil-like, phenolic, earthy, medicinal) to distinct structural motifs nih.gov. The odor thresholds for these compounds vary, with thymol and carvacrol having lower thresholds compared to thymohydroquinone nih.gov.

Investigation of Biological Activities of Derived Compounds

This compound and its derivatives exhibit a range of biological activities. This compound itself has demonstrated antimicrobial potential against various bacteria and fungi, suggesting its utility in natural preservative development vulcanchem.com. Although much antimicrobial research has focused on p-cymene, this compound shows similar properties, with essential oils containing it being effective against both Gram-positive and Gram-negative bacteria vulcanchem.com.

Derivatives of p-cymene, such as carvacrol and thymoquinone, are known for their significant biological activities. Carvacrol possesses antimicrobial, antioxidant, and anti-inflammatory properties wikipedia.orgnih.govmdpi.com. Thymoquinone, a natural compound isolated from Nigella sativa, has demonstrated promising chemotherapeutic activity, acting as an anti-inflammatory, antioxidant, adjuvant, antineoplastic, and cardioprotective agent flybase.orgnih.gov. It can induce apoptosis and inhibit cancer metastasis nih.gov. Metallo-derivatives of p-cymene have also shown interesting anticancer activities in various test systems, including cancer cells .

Research into this compound Derivatives as Chemical Intermediates

This compound derivatives are valuable as chemical intermediates in the synthesis of more complex molecules. For instance, 5-(tert-butyl)-m-cymene (B13743329) serves as a building block for agrochemicals and dyes, and as an intermediate in the pharmaceutical industry for synthesizing antimicrobial and anti-inflammatory agents ontosight.ai. Similarly, p-cymene, an isomer of this compound, is an important intermediate in several industrial chemical processes, including the synthesis of fragrances, perfumes, flavors, fungicides, pesticides, and pharmaceutical products mdpi.comresearchgate.net. It is also used as a raw material for producing key intermediates like p-cresol, which is then used in antioxidants such as butylated hydroxytoluene (BHT) mdpi.com. Ruthenium(II)-p-cymene complexes are also synthesized and studied for their potential applications, including cytotoxicity mdpi.comrsc.org.

Precursors for Specialized Chemical Synthesis (e.g., cresols, phenolic compounds)

This compound plays a role in specialized chemical synthesis, notably as a precursor for the production of specific phenolic compounds. A significant example is the cleavage of this compound hydroperoxide, which yields m-cresol (B1676322) and acetone. sci-toys.com This reaction highlights a pathway where this compound derivatives contribute to the synthesis of cresols, which are themselves important intermediates in the chemical industry for various applications, including the production of resins, dyes, antioxidants, pharmaceuticals, and agrochemicals. fishersci.semdpi.comnih.gov The versatility of this compound as an intermediate underscores its value in facilitating the creation of more complex chemical structures. nih.gov

Building Blocks for Pharmaceutical and Agrochemical Agents

In pharmaceutical research and development, this compound serves as both a solvent and a precursor in the synthesis of diverse pharmaceutical agents. Its unique properties can contribute to enhancing the efficacy of certain drug formulations, making it a valuable component in drug development. nih.gov Beyond its direct role, derivatives of this compound also function as crucial building blocks. For instance, 5-(Tert-butyl)-m-cymene, a related cymene derivative, is employed as an intermediate in the synthesis of pharmaceuticals, including antimicrobial and anti-inflammatory agents. mdpi.com

Exploration of Functionalized this compound Compounds in Material Science Research

The exploration of functionalized this compound compounds in material science research is an area of ongoing interest, given the broader utility of aromatic hydrocarbons and monoterpenes in developing advanced materials. While specific detailed research findings focusing solely on functionalized this compound compounds in material science are less extensively documented compared to its isomer, p-Cymene, the general class of cymenes and monoterpenes are recognized for their potential in this field. mdpi.comacs.orgfigshare.com

Monoterpenes, which include cymenes, are increasingly recognized as valuable synthetic building blocks due to their structural complexity and intrinsic biological activity, driving innovation across various fields, including materials science. core.ac.uk The design and preparation of terpene-based polymers, for instance, involve diverse chemical strategies and polymerization techniques, suggesting a broader scope for this compound derivatives in polymer applications. mdpi.com While p-Cymene has been specifically investigated as a sustainable solvent for Direct Arylation Polymerization (DArP) in conjugated polymer synthesis and in the "green" synthesis of antibacterial silver nanoparticles, these examples highlight the general potential of cymene isomers within material science. mdpi.comresearchgate.net

Development of Complexes with Nonsteroidal Anti-inflammatory Drug Derivatives for Research Applications

Research into the development of complexes involving cymene and Nonsteroidal Anti-inflammatory Drug (NSAID) derivatives has primarily focused on the p-Cymene isomer. Studies have reported the synthesis of organometallic ruthenium(II)- and osmium(II)-p-Cymene complexes modified with NSAIDs such as indomethacin (B1671933) and diclofenac. acs.org These p-Cymene-NSAID complexes have demonstrated promising properties, including superior anticancer activity compared to the individual drugs, and have also exhibited anti-inflammatory effects. nih.govacs.org

For example, a family of ruthenium p-Cymene complexes with NSAIDs like naproxen, diclofenac, and ibuprofen (B1674241) has been reported, with some showing leishmanicidal action even when the pure drugs did not. nih.gov These complexes often exhibit increased lipophilicity compared to the pure NSAIDs, which can influence their biological activity. nih.gov

However, detailed research specifically on the development of complexes with this compound and NSAID derivatives for research applications is not extensively documented in the provided literature. The existing body of work predominantly highlights the utility of p-Cymene in forming such organometallic complexes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.